4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione is a chemical compound known for its unique structure and properties It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione typically involves the reaction of 2-acetylfuran with ethyl trifluoroacetate in the presence of a base such as lithium hexamethyldisilazane (LiHMDS). The reaction is carried out in tetrahydrofuran (THF) at low temperatures (0-3°C) and then allowed to warm to room temperature overnight. The product is then isolated by extraction with ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione has several scientific research applications:
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of anticancer drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the oxidation of ferrocyanide in electron transport particles, affecting cellular respiration and energy production . It can also form ionic adducts with diamines, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: This compound is structurally similar but lacks the methyl group at the 2-position.
4,4,4-Trifluoro-1-(thiophen-2-yl)-2-methylbutane-1,3-dione: This compound has a thiophene ring instead of a furan ring.
Uniqueness
4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione is unique due to the presence of both the trifluoromethyl group and the furan ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activity.
Properties
Molecular Formula |
C9H7F3O3 |
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Molecular Weight |
220.14 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C9H7F3O3/c1-5(8(14)9(10,11)12)7(13)6-3-2-4-15-6/h2-5H,1H3 |
InChI Key |
ZFRUZWYJBINNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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